molecular formula C4H9ClN4 B1457377 [(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride CAS No. 1956355-36-4

[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride

Cat. No.: B1457377
CAS No.: 1956355-36-4
M. Wt: 148.59 g/mol
InChI Key: HANGPYVCYWZELW-UHFFFAOYSA-N
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Description

The compound [(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride is a derivative of 4-methyl-4H-1,2,4-triazole . It is a solid substance . The empirical formula is C9H10O2 and the molecular weight is 150.17 .


Synthesis Analysis

The synthesis of 1,2,4-triazoles involves high regioselectivity, good functional group tolerance, and a wide substrate scope . A number of 3-methyl-4-(5-R-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazoles were obtained in high yields by thermal dehydration of acylated 4-methyl-1,2,5-oxadiaz .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the SMILES string CN1C(CO)=NN=C1 . The InChI key is CIFUFRVSHZKBEO-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, 4-Methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .


Physical and Chemical Properties Analysis

The compound is a solid and its solubility in acetone is 2.5%, clear, colorless to faintly yellow . The melting point is not specified in the search results.

Scientific Research Applications

Synthesis and Antimicrobial Activities

[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride serves as a precursor in the synthesis of novel 1,2,4-triazole derivatives, which have demonstrated significant antimicrobial activities. For instance, Bektaş et al. (2007) reported the synthesis of various 1,2,4-triazole derivatives that showed good to moderate antimicrobial efficacy against tested microorganisms, highlighting the compound's utility in developing new antimicrobial agents H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007.

Physical-Chemical Properties and Biological Activities

Gotsulya (2016) explored the synthesis of salts based on 1,2,4-triazole and theophylline derivatives, investigating their physical-chemical properties and preliminary biological activity. This research underscores the versatility of 1,2,4-triazole derivatives in medicinal chemistry, particularly in enhancing the performance and reducing the toxicity of pharmaceutical compounds A. Gotsulya, 2016.

Application in Corrosion Inhibition

Triazole derivatives, including those synthesized from this compound, have been evaluated for their effectiveness as corrosion inhibitors. Chaitra et al. (2015) conducted a study on the thermodynamic, electrochemical, and quantum chemical aspects of triazole Schiff bases as corrosion inhibitors on mild steel in acidic media. Their findings suggest these compounds exhibit promising inhibition efficiencies, attributed to their adsorption on metal surfaces, which could be beneficial in protecting metals against corrosion Turuvekere K. Chaitra, K. Mohana, H. C. Tandon, 2015.

Safety and Hazards

The compound is classified under Acute Tox. 4 Oral according to the GHS07 hazard classification . The hazard statements include H302, indicating that it is harmful if swallowed .

Mechanism of Action

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and therapeutic effects. These properties can vary greatly depending on the specific structure of the compound and can be influenced by factors such as its size, polarity, and stability .

The action of a compound can also be influenced by environmental factors such as pH, temperature, and the presence of other molecules. For example, certain compounds may be more stable and effective under specific pH or temperature conditions .

Biochemical Analysis

Biochemical Properties

[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride plays a significant role in biochemical reactions, particularly as a ligand and catalyst in organic synthesis reactions . It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions by stabilizing transition states and lowering activation energies. The compound’s interaction with enzymes such as cytochrome P450 and proteins involved in signal transduction pathways highlights its importance in modulating biochemical processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, the compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound binds to specific active sites on enzymes, either inhibiting or activating their catalytic activity. This interaction can lead to alterations in metabolic pathways and cellular processes. Furthermore, the compound’s ability to modulate gene expression through its interaction with transcription factors underscores its role in regulating cellular functions at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have distinct biochemical activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce adaptive cellular responses and alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits beneficial effects on cellular function and metabolic processes. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interaction with key metabolic enzymes can lead to alterations in the production and utilization of metabolites, affecting overall cellular metabolism. Additionally, the compound’s role in modulating metabolic pathways highlights its potential as a therapeutic agent in metabolic disorders .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s ability to bind to transporters and proteins involved in cellular trafficking underscores its importance in regulating its own distribution and activity within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects. The compound’s localization within the cell can influence its interactions with other biomolecules and its overall impact on cellular function .

Properties

IUPAC Name

(4-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c1-8-3-6-7-4(8)2-5;/h3H,2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANGPYVCYWZELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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